Cas no 1392271-40-7 (6-amino-2H-1,2,4-triazine-3,5-dione)

6-amino-2H-1,2,4-triazine-3,5-dione 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Triazine-3,5(4H,6H)-dione, 6-amino-

- 6-amino-2H-1,2,4-triazine-3,5-dione

- 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione

-

- MDL: MFCD01346678

- インチ: 1S/C3H4N4O2/c4-1-2(8)5-3(9)7-6-1/h1H,4H2,(H,5,8,9)

- InChIKey: YZUUMYJBYUHRGP-UHFFFAOYSA-N

- ほほえんだ: N1C(N)C(=O)NC(=O)N=1

じっけんとくせい

- 密度みつど: 2.22±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 8.76±0.40(Predicted)

6-amino-2H-1,2,4-triazine-3,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1568-50G |

6-amino-2H-1,2,4-triazine-3,5-dione |

1392271-40-7 | 97% | 50g |

¥ 23,760.00 | 2023-04-07 | |

| eNovation Chemicals LLC | D657267-1G |

6-amino-2H-1,2,4-triazine-3,5-dione |

1392271-40-7 | 97% | 1g |

$275 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1568-1G |

6-amino-2H-1,2,4-triazine-3,5-dione |

1392271-40-7 | 97% | 1g |

¥ 1,485.00 | 2023-04-07 | |

| Chemenu | CM392350-5g |

6-amino-2H-1,2,4-triazine-3,5-dione |

1392271-40-7 | 95%+ | 5g |

$*** | 2023-03-31 | |

| Chemenu | CM392350-25g |

6-amino-2H-1,2,4-triazine-3,5-dione |

1392271-40-7 | 95%+ | 25g |

$*** | 2023-03-31 | |

| eNovation Chemicals LLC | D657267-10G |

6-amino-2H-1,2,4-triazine-3,5-dione |

1392271-40-7 | 97% | 10g |

$1395 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1568-1g |

6-amino-2H-1,2,4-triazine-3,5-dione |

1392271-40-7 | 97% | 1g |

¥1485.0 | 2024-04-24 | |

| Ambeed | A1376913-1g |

6-Amino-1,2,4-triazine-3,5(4H,6H)-dione |

1392271-40-7 | 97% | 1g |

$319.0 | 2024-04-24 | |

| eNovation Chemicals LLC | D657267-100mg |

6-amino-2H-1,2,4-triazine-3,5-dione |

1392271-40-7 | 97% | 100mg |

$100 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1568-250mg |

6-amino-2H-1,2,4-triazine-3,5-dione |

1392271-40-7 | 97% | 250mg |

¥594.0 | 2024-04-24 |

6-amino-2H-1,2,4-triazine-3,5-dione 関連文献

-

1. Synthesis of C-ribosyl imidazo[2,1-f??][1,2,4]triazines as inhibitors of adenosine and AMP deaminasesPhilip J. Dudfield,Van-Duc Le,Stephen D. Lindell,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1999 2929

6-amino-2H-1,2,4-triazine-3,5-dioneに関する追加情報

Introduction to 6-amino-2H-1,2,4-triazine-3,5-dione (CAS No. 1392271-40-7)

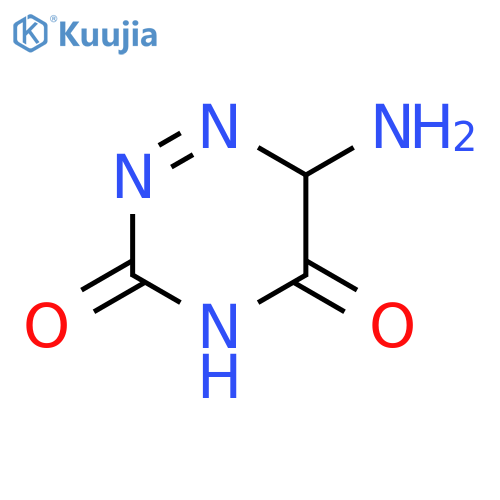

6-amino-2H-1,2,4-triazine-3,5-dione, identified by its Chemical Abstracts Service (CAS) number 1392271-40-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazine class, a family of molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The structural framework of 6-amino-2H-1,2,4-triazine-3,5-dione incorporates both amino and carbonyl functional groups, which contribute to its versatile reactivity and potential applications in synthetic chemistry and drug development.

The chemical structure of this compound can be described as a 1,2,4-triazine core with substituents at the 3- and 5-positions that form a dione moiety. The presence of the amino group at the 6-position enhances its nucleophilicity, making it a valuable intermediate in the synthesis of more complex molecules. This structural feature has been exploited in various chemical transformations, including condensation reactions, cyclization processes, and functional group interconversions.

In recent years, 6-amino-2H-1,2,4-triazine-3,5-dione has been studied for its potential pharmacological properties. The triazine scaffold is well-known for its role in the development of agrochemicals and pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors. Specifically, derivatives of this compound have shown promise in the inhibition of certain metabolic pathways relevant to inflammation and cancer. The dione functionality further enhances its bioactivity by allowing for hydrogen bonding interactions and stabilizing carbanionic intermediates during enzymatic or chemical catalysis.

One of the most compelling aspects of 6-amino-2H-1,2,4-triazine-3,5-dione is its utility as a building block in medicinal chemistry. Researchers have leveraged its reactivity to synthesize novel analogs with improved pharmacokinetic profiles and target specificity. For instance, modifications at the 6-amino position have been explored to enhance solubility and metabolic stability, while alterations at the 3- and 5-dione positions have aimed to optimize binding affinity to therapeutic targets. These efforts have led to the discovery of several lead compounds that are currently undergoing further investigation in preclinical studies.

The synthesis of 6-amino-2H-1,2,4-triazine-3,5-dione typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between hydrazines or amines with dihalo compounds or cyclocondensation of appropriate precursors under thermal or catalytic conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

From a computational chemistry perspective, 6-amino-2H-1,2,4-triazine-3,5-dione has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, which are crucial for designing more effective derivatives. These computational approaches have complemented experimental efforts by predicting potential binding modes and identifying key residues involved in drug-receptor interactions.

The pharmaceutical industry has shown particular interest in 6-amino-2H-1,2,4-triazine-3,5-dione due to its potential as an antiviral agent. Recent studies have highlighted its ability to inhibit viral proteases and polymerases through non-covalent interactions with key active sites. Additionally, its structural flexibility allows for modifications that can improve resistance profiles against emerging viral strains. Such properties make it an attractive candidate for developing next-generation antiviral therapies.

In conclusion,6-amino-2H-1,2,4-triazine-3,5-dione (CAS No. 1392271–40–7) represents a significant compound in modern pharmaceutical research. Its unique structural features and reactivity profile have positioned it as a valuable intermediate for drug discovery efforts across multiple therapeutic areas. As our understanding of molecular interactions continues to evolve,6-amino-2H-1,2,4-triazine-3,5-dione is poised to play an increasingly important role in the development of novel therapeutics that address unmet medical needs.

1392271-40-7 (6-amino-2H-1,2,4-triazine-3,5-dione) 関連製品

- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)

- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)

- 2228567-46-0((2,5-difluorophenyl)methyl sulfamate)

- 929973-37-5(2-Chloro-N-{(3,4-Difluorophenyl)CarbamoylMethyl}Acetamide)

- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)

- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)

- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)

- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)

- 103989-84-0((2-Methylnaphthalen-1-yl)boronic Acid)